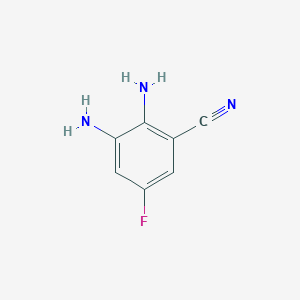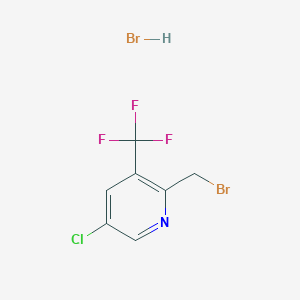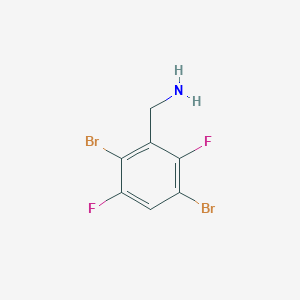
(2,5-Dibromo-3,6-difluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromo-3,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H5Br2F2N. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromo-3,6-difluorophenyl)methanamine typically involves the bromination and fluorination of a phenylmethanamine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenyl ring and the bromine and fluorine substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dibromo-3,6-difluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2,5-Dibromo-3,6-difluorophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets
Comparison with Similar Compounds
(2,5-Dibromo-3,6-difluorophenyl)methanol: Similar in structure but with a hydroxyl group instead of an amine group.
(2,5-Dibromo-3-methylthiophene): A thiophene derivative with similar bromine substitution.
Uniqueness: (2,5-Dibromo-3,6-difluorophenyl)methanamine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H5Br2F2N |
|---|---|
Molecular Weight |
300.93 g/mol |
IUPAC Name |
(2,5-dibromo-3,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H5Br2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H,2,12H2 |
InChI Key |
QZOGOWFGAUORAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CN)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


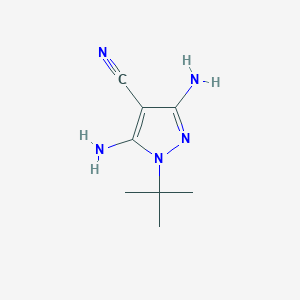
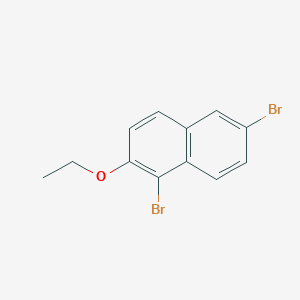
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
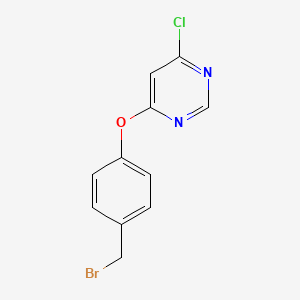

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
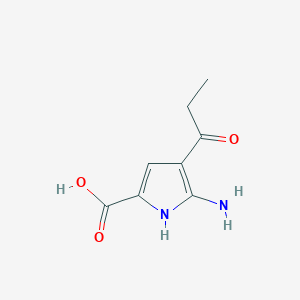
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
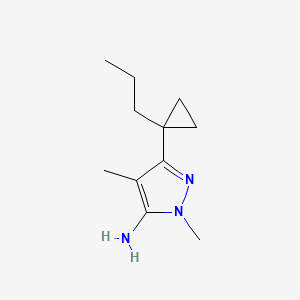
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
